1-(4-Chlorophenyl)pyrrolidine
Overview
Description
1-(4-Chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a 4-chlorophenyl group attached to the pyrrolidine ring enhances its chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of N-(4-chlorophenyl)amino alcohols using acidic catalysts.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalyst concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
- 1-(4-Fluorophenyl)pyrrolidine
- 1-(4-Methylphenyl)pyrrolidine
- 1-(4-Nitrophenyl)pyrrolidine
Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs, the chlorine atom enhances its lipophilicity and potential binding affinity to hydrophobic pockets in biological targets.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and potential uses in research and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action provides valuable insights for further exploration and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQIAEJLCJLSJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195489 | |
Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4280-30-2 | |
Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004280302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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